(R,R)-Methyl-BozPhos
Overview
Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide is a chiral ligand whose copper complexes are used extensively in many organic reactions such as addition to imines, nitroalkenes, and reduction of β ,β -disubstituted vinyl sulfones.
Scientific Research Applications
Enantioselective C-H Functionalization
(R, R)-BozPhos has been used effectively in enantioselective C-H functionalization of cyclopropanes in palladium-catalyzed cyclization. This application allows the synthesis of dihydroisoquinolones and dihydroquinolones with high yields and enantiomeric excess, highlighting the hemilabile nature of this ligand (Mayer et al., 2019).
Asymmetric Synthesis of α-Chiral Amines
Another application of (R, R)-BozPhos is in the asymmetric synthesis of α-chiral amines. This process is catalyzed by copper and involves the addition of dialkylzinc to N-phosphinoylimines, providing high yields, broad substrate scope, and high enantioselectivities with low catalyst loading (Boezio et al., 2003).
Catalyst in [4+2+2] Cycloaddition
The compound also finds application in catalyzing the [4+2+2] cycloisomerization of cyclooctatrienes, using a rhodium-BozPHOS based complex. This process results in the formation of both bicyclic and tricyclic cyclooctatrienes, demonstrating the complex's catalytic versatility (Canlas & Gilbertson, 2014).
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVYNTUPREFTI-KLHDSHLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458887 | |
Record name | R,R-Me-BozPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638132-66-8 | |
Record name | R,R-Me-BozPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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